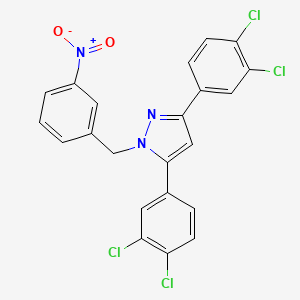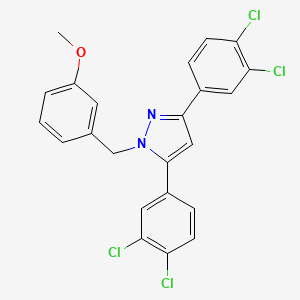![molecular formula C18H26ClN3O3S B10933998 [4-(4-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone](/img/structure/B10933998.png)
[4-(4-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Chlorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further linked to a piperidyl methanone moiety with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-chlorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced by reacting piperazine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Piperidyl Methanone Moiety: The piperidyl methanone moiety is attached through a nucleophilic substitution reaction involving piperazine and 1-(methylsulfonyl)-4-piperidyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety, converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Azide or cyanide derivatives of the chlorobenzyl group.
Scientific Research Applications
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Receptor Binding Studies: The compound can be used to study the binding interactions with various biological receptors, particularly those involving piperazine derivatives.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(4-chlorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity and selectivity, while the methylsulfonyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
- 4-(4-Chlorobenzyl)piperazin-1-ylmethanone
- [1-(4-Chlorobenzyl)-4-piperidinyl]methanol
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Comparison:
- 4-(4-Chlorobenzyl)piperazin-1-ylmethanone: This compound has a similar piperazine and chlorobenzyl structure but differs in the presence of a dichloropyridinyl group, which may alter its chemical reactivity and biological activity.
- [1-(4-Chlorobenzyl)-4-piperidinyl]methanol: This compound shares the chlorobenzyl and piperidinyl moieties but lacks the piperazine ring, which may affect its binding interactions and pharmacological properties.
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol: This compound has fluorobenzyl and piperidinyl groups, which may confer different electronic properties and biological activities compared to the chlorobenzyl derivative.
Properties
Molecular Formula |
C18H26ClN3O3S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C18H26ClN3O3S/c1-26(24,25)22-8-6-16(7-9-22)18(23)21-12-10-20(11-13-21)14-15-2-4-17(19)5-3-15/h2-5,16H,6-14H2,1H3 |
InChI Key |
VEKBYTPYFOLPLG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B10933917.png)
![N-(5-chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10933918.png)

![6-(4-methoxyphenyl)-1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933944.png)
![4-(furan-2-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10933957.png)

![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10933966.png)

![N-(3-chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933975.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933979.png)
methanone](/img/structure/B10933986.png)
![N~2~-[1-(1-Adamantyl)propyl]-2-thiophenesulfonamide](/img/structure/B10933988.png)


